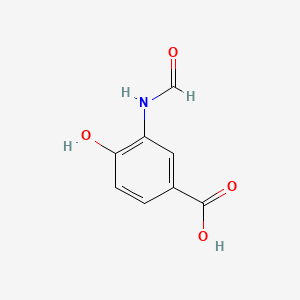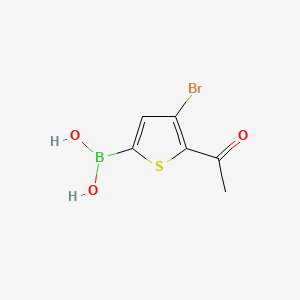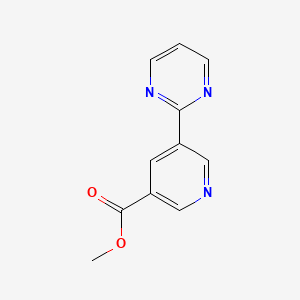
2-(3-Formylphenyl)-4-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formylphenylboronic acids, which are structurally similar to the compound you’re asking about, are used as synthetic intermediates in organic synthesis . They have been studied for their potential applications in various fields.
Synthesis Analysis
Formylphenylboronic acids can be synthesized via a reaction between formylphenyl methyl carbonate and benzhydrazide . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .Molecular Structure Analysis
The molecular structure of formylphenylboronic acids has been studied using the DFT/B3LYP method with the 6-311++G(d,p) basis set . Geometry optimization was performed for the possible conformations of these compounds .Chemical Reactions Analysis
Formylphenylboronic acids are involved in various reactions, including palladium-catalyzed homocoupling and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure and the presence of functional groups. For example, the presence of an electron-withdrawing substituent in 5-Trifluoromethyl-2-formyl phenylboronic acid results in a considerable rise in acidity compared to its analogues .Scientific Research Applications
Synthesis of Polypyridine Ligands
2-(3-Formylphenyl)-4-hydroxypyridine: can be utilized in the synthesis of polypyridine ligands, which are crucial in the formation of complex compounds used in various fields such as materials science, catalysis, and photophysics . These ligands can bind to metals, forming coordination complexes with diverse applications.
Antimicrobial Activity
This compound has shown potential in antimicrobial applications. It can be used to synthesize derivatives that exhibit activity against a range of microorganisms, including bacteria and fungi . This opens up possibilities for developing new antibacterial and antifungal agents.
Structural Studies
The structural versatility of 2-(3-Formylphenyl)-4-hydroxypyridine allows for detailed crystallographic studies. These studies can provide insights into molecular interactions and stability, which are essential for designing more effective pharmaceuticals and materials .
Boronic Acid Derivatives
The compound is a precursor for the synthesis of boronic acid derivatives. These derivatives have a wide range of applications, including in the development of sensors, as well as in organic synthesis and medicinal chemistry .
Organic Synthesis
In organic synthesis, 2-(3-Formylphenyl)-4-hydroxypyridine can be used as a building block for constructing complex molecules. Its formyl group is reactive and can undergo various chemical transformations, making it a valuable component in synthetic routes .
Docking Studies
The compound’s structure allows it to be used in docking studies to predict how it might interact with biological molecules. This is particularly useful in drug discovery, where understanding the interaction between drugs and their targets is crucial .
Safety And Hazards
Future Directions
Research into formylphenylboronic acids and similar compounds is ongoing, with potential applications in various fields. For example, they are being studied for their potential as inhibitors of serine protease and kinase enzymes, which could have implications for the treatment of cancer . They are also being explored for their antimicrobial properties .
properties
IUPAC Name |
3-(4-oxo-1H-pyridin-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(6-9)12-7-11(15)4-5-13-12/h1-8H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFNCZCDSZZTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692434 |
Source


|
| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Formylphenyl)-4-hydroxypyridine | |
CAS RN |
1261909-98-1 |
Source


|
| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

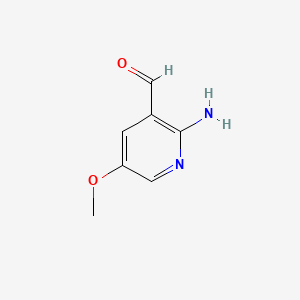

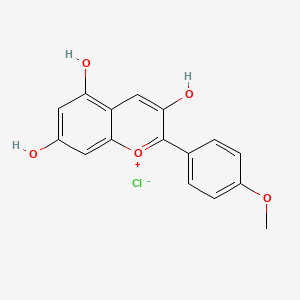
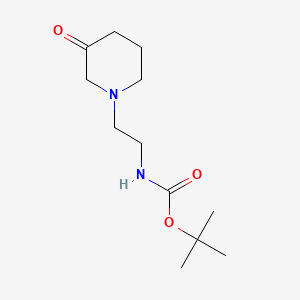
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)
